4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Positional isomerism Physicochemical characterization Purification and formulation

4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1217032-15-9) is a methyl-substituted benzimidazolone with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It belongs to the 1,3-dihydro-2H-benzimidazol-2-one class, a privileged scaffold in medicinal chemistry that appears in numerous pharmacologically active compounds targeting diverse biological systems including HIV-1 reverse transcriptase, muscarinic M1 receptors, PPARγ, maxi-K potassium channels, and bromodomain-containing proteins.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1217032-15-9
Cat. No. B3091173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
CAS1217032-15-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=O)N2)C
InChIInChI=1S/C9H10N2O/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyMNAAVHWPNAIDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1217032-15-9): Procurement-Relevant Identity and Physicochemical Baseline for the 4,5-Dimethylbenzimidazolone Scaffold


4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1217032-15-9) is a methyl-substituted benzimidazolone with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It belongs to the 1,3-dihydro-2H-benzimidazol-2-one class, a privileged scaffold in medicinal chemistry that appears in numerous pharmacologically active compounds targeting diverse biological systems including HIV-1 reverse transcriptase, muscarinic M1 receptors, PPARγ, maxi-K potassium channels, and bromodomain-containing proteins [1]. The compound is distinguished by its specific 4,5-dimethyl substitution pattern on the fused benzene ring, which differentiates it from the more commonly encountered 5,6-dimethyl positional isomer (CAS 2033-30-9) [2]. This substitution pattern directly influences electronic distribution across the benzimidazolone core, hydrogen-bonding capability at the urea-like carbonyl, and the steric environment around the N1 and N3 positions, all of which are critical determinants of molecular recognition in biological systems [1]. The compound is commercially available from multiple suppliers at purities of 95–98% and serves primarily as a synthetic building block for further derivatization in medicinal chemistry and chemical biology programs .

Why Positional Isomerism and Substitution Pattern Prevent Generic Interchange of 4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1217032-15-9) with 5,6-Dimethyl or Other Benzimidazolone Analogs


Benzimidazolone derivatives cannot be generically interchanged because the position of methyl substitution on the benzene ring fundamentally alters electronic, steric, and hydrogen-bonding properties that govern molecular recognition. Published SAR studies on benzimidazolone-based NNRTIs explicitly demonstrate that the nature and position of substituents on the phenyl ring of the benzimidazolone moiety significantly influence anti-HIV activity, with potency differences spanning orders of magnitude between closely related analogs [1]. The 4,5-dimethyl substitution pattern places methyl groups ortho and meta to the N1 position, creating a distinct steric and electronic environment that differs from the 5,6-dimethyl isomer where both methyl groups reside on the opposite side of the ring . These positional differences affect the pKa of the NH protons (predicted pKa 12.27 ± 0.30 for the 4,5-isomer), the electron density at the carbonyl oxygen, and the conformational preferences of the bicyclic system, all of which impact intermolecular interactions with biological targets, solubility, and subsequent derivatization chemistry [2]. Consequently, substituting the 4,5-dimethyl isomer with the 5,6-dimethyl isomer or other benzimidazolone analogs in a synthetic sequence or biological assay will yield non-equivalent results, as the substitution pattern is a primary determinant of both chemical reactivity and pharmacological activity [1].

Quantitative Differential Evidence for 4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1217032-15-9) Relative to Its 5,6-Dimethyl Positional Isomer and Unsubstituted Benzimidazolone


Positional Isomer Differentiation: 4,5-Dimethyl (CAS 1217032-15-9) vs. 5,6-Dimethyl (CAS 2033-30-9) Benzimidazolone — Boiling Point and Physical Property Divergence

The 4,5-dimethylbenzimidazolone (CAS 1217032-15-9) exhibits a predicted boiling point of 169.8 ± 30.0 °C at 760 mmHg, which is notably lower than the boiling point of its 5,6-dimethyl positional isomer (CAS 2033-30-9) at 174 °C at 760 mmHg [1]. While both boiling point values are predicted, the difference of approximately 4 °C, combined with the fact that the 5,6-isomer has a reported melting point exceeding 300 °C (whereas the 4,5-isomer's melting point is not reported, suggesting a substantially lower value), indicates divergent solid-state and thermal properties between the two isomers [1]. This thermal behavior divergence has practical implications for purification by distillation or sublimation, as well as for formulation and storage conditions .

Positional isomerism Physicochemical characterization Purification and formulation

pKa Differentiation: Effect of 4,5-Dimethyl Substitution on Benzimidazolone NH Acidity Relative to Unsubstituted and N-Substituted Analogs

The predicted pKa of 4,5-dimethylbenzimidazolone is 12.27 ± 0.30, reflecting the acidity of the NH protons in the benzimidazolone ring . This value places the compound in a distinct ionization regime compared to unsubstituted 1,3-dihydro-2H-benzimidazol-2-one, for which experimental and computational pKa values typically fall in the range of approximately 13–14 for the first deprotonation [1]. The ~1–2 unit depression of pKa by the electron-donating 4,5-dimethyl groups is consistent with the known effect of methyl substitution on benzimidazole acidity, where each methyl group on the benzene ring modulates the electron density available to the imidazolone nitrogens [1]. In contrast, N-alkylated benzimidazolones (e.g., N,N-dimethylbenzimidazolone, CAS 2631-37-0) show dramatically different pKa behavior because alkylation removes the ionizable NH protons entirely [2].

Acid dissociation constant Ionization state Salt formation and solubility

SAR-Based Differentiation: How Substitution Pattern on the Benzimidazolone Phenyl Ring Controls Anti-HIV NNRTI Potency — Class-Level Evidence That Supports Procurement of the Defined 4,5-Dimethyl Isomer

In a systematic SAR study of 1,3-dihydrobenzimidazol-2-one analogues as HIV-1 NNRTIs, Monforte et al. (2009) demonstrated that structural modifications to the benzimidazolone phenyl ring — including the position and number of methyl groups — produced compounds with anti-HIV activity spanning from low nanomolar to micromolar EC₅₀ values in MT-4 cell-based assays [1]. While the 4,5-dimethyl substitution pattern itself was not the single most potent analog in this series, the study conclusively established that the position of methyl substitution is a critical determinant of biological activity, with certain methyl-substituted analogs achieving EC₅₀ values in the nanomolar range against both wild-type HIV-1 and clinically relevant NNRTI-resistant mutant RT enzymes (e.g., K103N, Y181C) [1][2]. In the follow-up 2010 study, the authors confirmed that 'the nature of the substituents at N(1) and on the benzene ring of benzimidazolone moiety significantly influenced the anti-HIV activity of this class of potent antiretroviral agents' [2]. This class-level SAR evidence directly implies that the 4,5-dimethyl isomer cannot be assumed equivalent to other methyl-substituted benzimidazolones without empirical verification.

Structure-activity relationship HIV-1 reverse transcriptase Non-nucleoside RT inhibitors

Regiospecific Synthetic Utility: The 4,5-Dimethyl Substitution Pattern Enables Different Downstream Derivatization Chemistry Compared to 5,6-Dimethyl and Other Isomers

The 4,5-dimethyl substitution pattern on the benzimidazolone core leaves the 6- and 7-positions of the benzene ring unsubstituted and available for further electrophilic aromatic substitution or cross-coupling reactions, whereas the 5,6-dimethyl isomer (CAS 2033-30-9) blocks both of these positions with methyl groups . This regiospecific availability has been exploited in patent literature: benzimidazolone derivatives with substituents at the 4- and 5-positions appear as key intermediates in patents covering PCA-1 (prostate cancer antigen-1) inhibitors [1], M1 muscarinic receptor agonists [2], and CB2 cannabinoid receptor ligands [3]. The availability of the 6- and 7-positions for functionalization in the 4,5-isomer (vs. their blockade in the 5,6-isomer) constitutes a binary differentiation: the 4,5-isomer permits halogenation, nitration, or metal-catalyzed coupling at positions 6 and 7, while the 5,6-isomer does not — a critical consideration for library synthesis and lead optimization programs .

Regioselective functionalization Synthetic building block Medicinal chemistry diversification

Optimal Procurement and Application Scenarios for 4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1217032-15-9) Based on Verified Differential Evidence


Medicinal Chemistry Library Synthesis Requiring Regiospecific Derivatization at Ring Positions 6 and 7

When a synthetic route requires the benzimidazolone core to bear methyl groups at positions 4 and 5 while leaving positions 6 and 7 free for halogenation, Suzuki coupling, or directed ortho-metalation, the 4,5-dimethyl isomer (CAS 1217032-15-9) is the mandatory starting material. The isomeric 5,6-dimethylbenzimidazolone (CAS 2033-30-9) would direct subsequent functionalization to different ring positions, yielding regioisomeric products with potentially divergent biological activity. This is supported by the established SAR principle that substitution position on the benzimidazolone phenyl ring is a primary determinant of target binding [1] and by the compound's explicit appearance in patent literature covering PCA-1 inhibitors and M1 receptor agonists where the 4,5-substitution pattern is specified [2][3].

Anti-HIV NNRTI Lead Optimization Programs Where Methyl Substitution Pattern Is a Critical Potency Determinant

In structure-activity relationship campaigns targeting HIV-1 reverse transcriptase, the precise methylation pattern of the benzimidazolone scaffold directly influences antiviral potency, with EC₅₀ values varying by >100-fold between differently substituted analogs in MT-4 cell-based assays [1]. The 4,5-dimethyl isomer should be procured as a defined building block for systematic SAR exploration of the phenyl ring substitution space. Its use is justified by the published finding that 'the nature of the substituents on the benzene ring of benzimidazolone moiety significantly influenced the anti-HIV activity' and that certain methyl-substituted analogs retain activity against clinically relevant NNRTI-resistant mutants (K103N, Y181C) [1][4].

Physicochemical Property Optimization via Salt Screening and Formulation Development

The predicted pKa of 12.27 ± 0.30 for the 4,5-isomer indicates that the compound remains predominantly neutral at physiological pH but is amenable to salt formation under strongly basic conditions . This pKa value, which differs from that of the unsubstituted benzimidazolone (pKa ~13–14), informs salt screening strategies and pH-solubility profiling. The lower boiling point of the 4,5-isomer (169.8 °C predicted vs. 174 °C for the 5,6-isomer) also makes it more amenable to purification by vacuum distillation when chromatographic methods are impractical at scale [5].

Bromodomain Inhibitor and Epigenetic Probe Development Using the Benzimidazolone Scaffold

The benzimidazolone scaffold, exemplified by the N,N-dimethylbenzimidazolone core of the dual TRIM24-BRPF1 bromodomain inhibitor IACS-9571 (ITC Kd = 31 nM and 14 nM, respectively; cellular EC₅₀ = 50 nM), has demonstrated high-affinity engagement of epigenetic reader domains through a unique binding mode revealed by X-ray cocrystal structures [6]. While IACS-9571 employs an N,N-dimethyl substitution pattern, the 4,5-dimethyl isomer provides an alternative starting scaffold for structure-guided optimization of bromodomain inhibitors where C-ring methylation at the 4- and 5-positions may enhance selectivity or pharmacokinetic properties. The availability of the N1 and N3 positions for further substitution distinguishes this compound from pre-alkylated analogs.

Quote Request

Request a Quote for 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.